molecular formula C10H17N3O2S B11595168 2-ethyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide

2-ethyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B11595168
M. Wt: 243.33 g/mol
InChI Key: SLAACFRZQUKXCU-UHFFFAOYSA-N
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Description

2-ethyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. This particular compound is characterized by the presence of an ethyl group, a methoxymethyl group, and a butanamide moiety attached to the thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazine derivative with a carbon disulfide source, followed by the introduction of the methoxymethyl group and the butanamide moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiadiazole derivatives, and various substituted thiadiazole compounds.

Scientific Research Applications

2-ethyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-N-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]butanamide
  • 2-ethyl-N-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]butanamide
  • 2-ethyl-N-[5-(methyl)-1,3,4-thiadiazol-2-yl]butanamide

Uniqueness

2-ethyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C10H17N3O2S

Molecular Weight

243.33 g/mol

IUPAC Name

2-ethyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide

InChI

InChI=1S/C10H17N3O2S/c1-4-7(5-2)9(14)11-10-13-12-8(16-10)6-15-3/h7H,4-6H2,1-3H3,(H,11,13,14)

InChI Key

SLAACFRZQUKXCU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)COC

Origin of Product

United States

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